ETHYL 4'-BROMO-[1,1'-BIPHENYL]-4-CARBOXYLATE
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Overview
Description
4’-Bromobiphenyl-4-carboxylic acid ethyl ester is an organic compound with the molecular formula C15H13BrO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and a carboxylic acid ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromobiphenyl-4-carboxylic acid ethyl ester typically involves the esterification of 4’-Bromobiphenyl-4-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromobiphenyl-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.
Major Products:
Substitution: Various substituted biphenyl derivatives.
Reduction: 4’-Bromobiphenyl-4-carboxylic acid ethyl ester is reduced to 4’-Bromobiphenyl-4-carbinol.
Hydrolysis: 4’-Bromobiphenyl-4-carboxylic acid and ethanol.
Scientific Research Applications
4’-Bromobiphenyl-4-carboxylic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as liquid crystals.
Pharmaceutical Research: The compound can be used as a building block in the synthesis of potential drug candidates.
Chemical Biology: It can be utilized in the study of biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 4’-Bromobiphenyl-4-carboxylic acid ethyl ester depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent to the carbonyl carbon .
Comparison with Similar Compounds
4’-Bromobiphenyl-4-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-Bromophenylacetic acid: Contains a bromine atom and a carboxylic acid group but lacks the biphenyl structure.
Uniqueness: 4’-Bromobiphenyl-4-carboxylic acid ethyl ester is unique due to its specific combination of a bromine atom and an ethyl ester group on a biphenyl scaffold. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGMCUUJTGVTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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